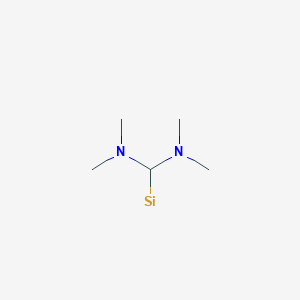
Bis(dime-thylamino)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylamino)methylsilane is an organosilicon compound with the molecular formula C5H16N2Si. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its reactivity and is often utilized in the production of other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dimethylamino)methylsilane can be synthesized through the reaction of chloromethylsilane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. The general reaction is as follows: [ \text{ClCH}_3\text{SiH} + 2 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_3\text{SiH} + \text{(CH}_3\text{)}_2\text{NH}_2\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of bis(dimethylamino)methylsilane often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Oxidation: Bis(dimethylamino)methylsilane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Lithium aluminum hydride or other hydrides.
Substitution Reagents: Halogens or other nucleophiles.
Major Products:
Oxidation Products: Silanols and siloxanes.
Reduction Products: Simpler silanes.
Substitution Products: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Bis(dimethylamino)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which bis(dimethylamino)methylsilane exerts its effects is primarily through its reactivity with various chemical species. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include other silicon-containing compounds, and it can participate in a variety of chemical pathways, including hydrolysis and condensation reactions.
Comparison with Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Tris(dimethylamino)silane
- Hexamethyldisilazane
Comparison: Bis(dimethylamino)methylsilane is unique in its structure, having a single methyl group attached to the silicon atom, which imparts different reactivity compared to its analogs. For instance, bis(dimethylamino)dimethylsilane has two methyl groups attached to the silicon, making it less reactive in certain substitution reactions. Tris(dimethylamino)silane, with three dimethylamino groups, exhibits different steric and electronic properties, affecting its reactivity and applications.
Properties
Molecular Formula |
C5H13N2Si |
|---|---|
Molecular Weight |
129.26 g/mol |
InChI |
InChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3 |
InChI Key |
YDFHBUOVYKWPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(N(C)C)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















